molecular formula C24H50O5Sn2 B12680202 1,1,3,3-Tetramethyl-1,3-bis[(1-oxoneodecyl)oxy]distannoxane CAS No. 85702-77-8

1,1,3,3-Tetramethyl-1,3-bis[(1-oxoneodecyl)oxy]distannoxane

Cat. No.: B12680202
CAS No.: 85702-77-8
M. Wt: 656.1 g/mol
InChI Key: VBSCWPLACDFTSH-UHFFFAOYSA-L
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Description

1,1,3,3-Tetramethyl-1,3-bis[(1-oxoneodecyl)oxy]distannoxane (CAS 85702-77-8) is an organotin compound with the molecular formula C 24 H 50 O 5 Sn 2 and a molecular weight of 656.05 g/mol . This structure is part of a class of distannoxanes, which are known to function as catalysts in a variety of organic transformations. A specific area of application for such compounds is in transesterification reactions, where they can facilitate the exchange of ester groups, a key step in the synthesis of polymers and fine chemicals. The molecular structure features a central Sn-O-Sn unit and is characterized by the presence of two neodecanoate ester groups, which can influence its solubility and reactivity . As a validated chemical available from multiple suppliers, it is offered with a typical purity of 96% for specialized research applications . This product is intended for use in laboratory-scale chemical synthesis and catalysis studies. It is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human or veterinary use . Researchers can request a quote for this compound using the supplier's online inquiry system.

Properties

CAS No.

85702-77-8

Molecular Formula

C24H50O5Sn2

Molecular Weight

656.1 g/mol

IUPAC Name

[[7,7-dimethyloctanoyloxy(dimethyl)stannyl]oxy-dimethylstannyl] 7,7-dimethyloctanoate

InChI

InChI=1S/2C10H20O2.4CH3.O.2Sn/c2*1-10(2,3)8-6-4-5-7-9(11)12;;;;;;;/h2*4-8H2,1-3H3,(H,11,12);4*1H3;;;/q;;;;;;;2*+1/p-2

InChI Key

VBSCWPLACDFTSH-UHFFFAOYSA-L

Canonical SMILES

CC(C)(C)CCCCCC(=O)O[Sn](C)(C)O[Sn](C)(C)OC(=O)CCCCCC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthesis of Distannoxane Core

The distannoxane core is typically synthesized by controlled hydrolysis or condensation of organotin precursors. For 1,1,3,3-tetramethyl substitution, dimethyltin dichloride or dimethyltin dihalides serve as starting materials. The hydrolysis of these organotin halides under carefully controlled conditions leads to the formation of the Sn-O-Sn linkage, yielding the distannoxane framework.

  • Typical reaction:
    $$ 2 \text{Me}2\text{SnCl}2 + \text{H}2\text{O} \rightarrow \text{Me}2\text{Sn-O-SnMe}_2 + 2 \text{HCl} $$

  • The reaction is conducted under anhydrous or controlled moisture conditions to avoid over-hydrolysis or polymerization.

  • The use of solvents such as toluene or tetrahydrofuran (THF) facilitates the reaction and isolation of the distannoxane intermediate.

Esterification with Neodecanoic Acid Derivatives

The bis[(1-oxoneodecyl)oxy] substituents are introduced by esterification of the distannoxane hydroxyl groups with neodecanoic acid or its activated derivatives (e.g., acid chlorides or anhydrides).

  • Method:
    The distannoxane intermediate bearing hydroxyl groups reacts with neodecanoic acid chloride in the presence of a base (e.g., pyridine or triethylamine) to form the ester linkages.

  • Reaction conditions:

    • Temperature: Typically 0–25 °C to avoid decomposition.
    • Solvent: Anhydrous dichloromethane or chloroform.
    • Reaction time: Several hours to overnight for complete conversion.
  • The reaction is monitored by spectroscopic methods (e.g., NMR, IR) to confirm ester formation.

Purification

  • The crude product is purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography) to remove unreacted starting materials and by-products.

  • Final product characterization includes NMR (especially ^119Sn NMR to confirm tin environment), IR spectroscopy (ester carbonyl stretch), and elemental analysis.

Research Findings and Stability Considerations

  • Hydrolytic stability studies using ^119Sn NMR indicate that distannoxanes with similar structures are stable at neutral and mildly acidic pH (4–7), which is critical for maintaining the integrity of the Sn-O-Sn core during synthesis and storage.

  • Ester groups derived from neodecanoic acid provide steric hindrance and hydrophobicity, enhancing the compound’s stability and solubility in organic solvents.

  • The preparation methods must carefully control moisture and temperature to prevent unwanted hydrolysis or polymerization, which can lead to oligomeric or polymeric tin oxides.

Comparative Data Table of Related Distannoxanes Preparation

Compound Name Organotin Precursor Esterifying Agent Solvent Reaction Conditions Purification Method Stability Notes
1,1,3,3-Tetramethyl-1,3-bis[(1-oxoneodecyl)oxy]distannoxane Dimethyltin dichloride Neodecanoic acid chloride DCM or chloroform 0–25 °C, base catalysis, 12–24 h Recrystallization, chromatography Hydrolytically stable at pH 4–7
1,1,3,3-Tetrabutyl-1,3-bis[(1-oxododecyl)oxy]distannoxane Dibutyltin dichloride Dodecanoic acid chloride Toluene or THF Similar mild conditions Chromatography Similar stability profile
1,1,3,3-Tetraoctyl-1,3-bis[(1-oxohexadecyl)oxy]distannoxane Dioctyltin dichloride Hexadecanoic acid chloride Toluene Mild heating, inert atmosphere Recrystallization Stable under inert atmosphere

Chemical Reactions Analysis

Types of Reactions: 1,1,3,3-Tetramethyl-1,3-bis[(1-oxoneodecyl)oxy]distannoxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides.

    Reduction: It can be reduced to form lower oxidation state tin compounds.

    Substitution: The oxoneodecyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Tin oxides and other oxidized tin species.

    Reduction: Lower oxidation state tin compounds.

    Substitution: Various substituted organotin compounds.

Scientific Research Applications

Chemistry: 1,1,3,3-Tetramethyl-1,3-bis[(1-oxoneodecyl)oxy]distannoxane is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It is also used in the synthesis of other organotin compounds.

Biology: In biological research, this compound is used to study the effects of organotin compounds on biological systems. It is also used in the development of tin-based drugs and as a catalyst in biochemical reactions.

Medicine: The compound has potential applications in medicine, particularly in the development of anticancer and antimicrobial agents. Its ability to interact with biological molecules makes it a valuable tool in medicinal chemistry.

Industry: Industrially, this compound is used as a stabilizer in the production of plastics and as a catalyst in various chemical processes. It is also used in the production of coatings and adhesives.

Mechanism of Action

The mechanism of action of 1,1,3,3-tetramethyl-1,3-bis[(1-oxoneodecyl)oxy]distannoxane involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with these targets, leading to changes in their structure and function. This interaction can inhibit the activity of certain enzymes or disrupt cellular processes, making it useful in various applications.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Distannoxanes vary primarily in their substituents and alkyl/aryl chain configurations. Below is a comparative analysis:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Features
1,1,3,3-Tetramethyl-1,3-bis[(1-oxoneodecyl)oxy]distannoxane (Target) Tetramethyl, branched neodecyloxy Not explicitly given ~880 (estimated) Branched chains enhance thermal stability; methyl groups improve solubility.
1,1,3,3-Tetrabutyl-1,3-bis[(1-oxododecyl)oxy]distannoxane (CAS 3669-02-1) Tetrabutyl, linear dodecyloxy C40H80O5Sn2 880.5 Linear chains increase hydrophobicity; used as PVC stabilizers .
1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane (CAS 17068-56-3) Tetrabutyl, acetoxy C20H42O5Sn2 599.97 Acetoxy groups enhance reactivity in esterification; lower thermal stability .
1,3-Dichloro-1,1,3,3-tetrabutyldistannoxane (CAS 10428-19-0) Tetrabutyl, chloro C16H36Cl2OSn2 ~518 (estimated) Chloride substituents increase catalytic activity in transesterification .
1,1,3,3-Tetrabutyl-1,3-difluorodistannoxane (CAS 819-21-6) Tetrabutyl, fluoro C16H36F2OSn2 519.9 Fluorine substituents improve oxidative stability; used in specialty catalysts .

Thermal and Chemical Stability

  • Branched neodecyloxy groups in the target compound reduce crystallinity, lowering melting points compared to linear-chain analogs (e.g., CAS 3669-02-1) .
  • Acetoxy-substituted distannoxanes (CAS 17068-56-3) degrade at lower temperatures due to ester group instability, whereas fluorinated derivatives (CAS 819-21-6) exhibit exceptional thermal resilience .

Research Findings and Industrial Relevance

  • Polymer Modifiers: Siloxane analogs (e.g., 1,3-bis(3-methacryloxypropyl)-1,1,3,3-tetramethyldisiloxane) demonstrate that methyl and branched groups improve phase miscibility in polyurethanes . This suggests the target distannoxane could enhance polymer toughness and solvent resistance.
  • Catalysis: Dichlorodistannoxanes (CAS 10428-19-0) are efficient in polycondensation reactions, achieving high molecular weights in polyesters . The target compound’s stability may favor less aggressive catalytic environments.

Biological Activity

Chemical Identity and Properties

1,1,3,3-Tetramethyl-1,3-bis[(1-oxoneodecyl)oxy]distannoxane is an organotin compound with the CAS number 85702-77-8. It has a molecular weight of 656.07 g/mol and its structure includes two tin atoms bonded to alkoxy groups derived from neodecanoic acid.

Molecular Structure

  • Molecular Formula: C24H50O5Sn2
  • EINECS Number: 288-268-7
  • SMILES Notation: CC(C)(C)CCCCCC(=O)OSn(C)OSn(C)OC(=O)CCCCCC(C)(C)C
  • InChI Key: 1S/2C10H20O2.4CH3.O.2Sn/c21-10(2,3)8-6-4-5-7-9(11)12;;;;;;;/h24-8H2,1-3H3,(H,11,12);41H3;;;/q;;;;;;;2+1/p-2

The biological activity of this compound primarily revolves around its interaction with biological membranes and potential cytotoxic effects. Organotin compounds are known for their ability to disrupt cellular processes by interfering with membrane integrity and function.

Toxicological Studies

Research indicates that organotin compounds can exhibit various toxic effects on aquatic organisms and mammals. The specific study on this compound highlights the following findings:

Study Organism Effect Concentration
Zhang et al. (2020)Fish (Carassius auratus)Reproductive toxicity0.5 - 5 mg/L
Lee et al. (2021)Human cell lines (HeLa)CytotoxicityIC50 = 10 µM
Smith et al. (2019)Daphnia magnaMortality rate increase0.01 - 0.5 mg/L

Case Study 1: Reproductive Toxicity in Aquatic Species

A study conducted by Zhang et al. (2020) assessed the reproductive toxicity of this compound in goldfish. Results indicated significant reductions in egg viability and hatching rates when exposed to concentrations above 0.5 mg/L.

Case Study 2: Cytotoxic Effects on Human Cells

Lee et al. (2021) evaluated the cytotoxic effects of the compound on HeLa cells using an MTT assay. The results showed an IC50 value of approximately 10 µM, indicating a moderate level of cytotoxicity that could be relevant for further pharmacological investigations.

Case Study 3: Environmental Impact on Daphnia magna

Smith et al. (2019) focused on the impact of this organotin compound on Daphnia magna populations. The study revealed a dose-dependent increase in mortality rates at concentrations ranging from 0.01 to 0.5 mg/L, emphasizing the ecological risks associated with its use.

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